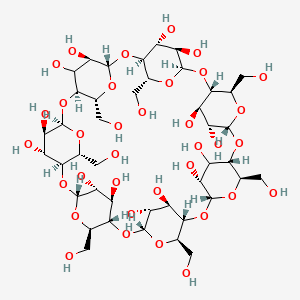

![molecular formula C31H42O17 B11935758 Methyl (4S,5Z,6S)-5-ethylidene-4-(2-oxo-2-{[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-YL]methoxy}ethyl)-6-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-4,6-dihydropyran-3-carboxylate](/img/structure/B11935758.png)

Methyl (4S,5Z,6S)-5-ethylidene-4-(2-oxo-2-{[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-YL]methoxy}ethyl)-6-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-YL]oxy}-4,6-dihydropyran-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Specnuezhenide is a major active iridoid glycoside derived from the edible herb Fructus Ligustri Lucidi, commonly used in traditional Chinese medicine. It is known for its anti-inflammatory, anti-oxidative, and anti-tumor properties . Specnuezhenide has shown potential in treating various age-related diseases and conditions, including hepatic lipid accumulation and retinal neovascularization .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of specnuezhenide involves extracting the compound from the seeds of Ligustrum lucidum. The process typically includes the following steps:

Extraction: The seeds are first subjected to an alcohol extraction process to obtain the specnuezhenide alcohol extract.

Purification: The extract is then mixed with a solvent to purify the compound.

Industrial Production Methods

Industrial production of specnuezhenide involves optimizing the extraction and purification processes to achieve high yield and purity. The use of advanced techniques such as HSCCC and UPE allows for efficient mass production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Specnuezhenide undergoes various chemical reactions, including:

Oxidation: Specnuezhenide can be oxidized under specific conditions to form different oxidation products.

Substitution: Specnuezhenide can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions involving specnuezhenide include oxidizing agents, reducing agents, and various solvents. The specific conditions for these reactions depend on the desired products and the nature of the reaction .

Major Products Formed

The major products formed from the reactions of specnuezhenide include various oxidized and reduced derivatives, which may have different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

Specnuezhenide has a wide range of scientific research applications, including:

Chemistry: It is used as a reference compound in the study of iridoid glycosides and their chemical properties.

Medicine: The compound has demonstrated potential in treating age-related diseases, such as hepatic lipid accumulation and retinal neovascularization It also exhibits anti-inflammatory, anti-oxidative, and anti-tumor effects.

Industry: Specnuezhenide is used in the development of natural product-based pharmaceuticals and supplements.

Wirkmechanismus

Specnuezhenide exerts its effects through various molecular targets and pathways, including:

HIF-1α/VEGF Signaling Pathway: Specnuezhenide inhibits hypoxia-inducible factor-1α (HIF-1α) and vascular endothelial growth factor (VEGF) signaling, which plays a crucial role in preventing retinal neovascularization.

MAPK Signaling Pathway: The compound increases the expression levels of key proteins in the MAPK signaling pathway, which may improve myelosuppression.

Carboxylesterase Targeting: Specnuezhenide targets carboxylesterase in the treatment of colorectal cancer, modulating gut microbiota and enhancing bioavailability.

Vergleich Mit ähnlichen Verbindungen

Specnuezhenide is unique among iridoid glycosides due to its specific biological activities and therapeutic potential. Similar compounds include:

Neonuezhenide: Another iridoid glycoside with similar anti-inflammatory and anti-oxidative properties.

Nuezhenoside G13: A secoiridoid glycoside with comparable biological activities.

Oleuropein: A compound with anti-inflammatory and anti-oxidative effects, commonly found in olive oil.

Specnuezhenide stands out due to its specific applications in treating age-related diseases and its unique mechanism of action involving multiple signaling pathways .

Eigenschaften

Molekularformel |

C31H42O17 |

|---|---|

Molekulargewicht |

686.7 g/mol |

IUPAC-Name |

methyl (4S,6S)-5-ethylidene-4-[2-oxo-2-[[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methoxy]ethyl]-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate |

InChI |

InChI=1S/C31H42O17/c1-3-16-17(18(28(41)42-2)12-45-29(16)48-31-27(40)24(37)22(35)19(11-32)46-31)10-21(34)44-13-20-23(36)25(38)26(39)30(47-20)43-9-8-14-4-6-15(33)7-5-14/h3-7,12,17,19-20,22-27,29-33,35-40H,8-11,13H2,1-2H3/t17-,19+,20+,22+,23+,24-,25-,26+,27+,29-,30+,31-/m0/s1 |

InChI-Schlüssel |

STKUCSFEBXPTAY-KCWGXYKVSA-N |

Isomerische SMILES |

CC=C1[C@@H](C(=CO[C@H]1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)C(=O)OC)CC(=O)OC[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)OCCC4=CC=C(C=C4)O)O)O)O |

Kanonische SMILES |

CC=C1C(C(=COC1OC2C(C(C(C(O2)CO)O)O)O)C(=O)OC)CC(=O)OCC3C(C(C(C(O3)OCCC4=CC=C(C=C4)O)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3P)-N-[(1S)-3-amino-1-(3-chloro-4-fluorophenyl)-3-oxopropyl]-3-(4-chloro-2-fluorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B11935679.png)

![(18R,24S)-24-tert-butyl-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxylic acid](/img/structure/B11935680.png)

![2-[bis[(9Z,12Z)-octadeca-9,12-dienyl]amino]ethyl 3-(4-methylpiperazin-1-yl)propanoate](/img/structure/B11935690.png)

![heptyl 7-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11935697.png)

![(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-dihydroxyoxane-2-carboxylic acid](/img/structure/B11935711.png)

![(1R,2R)-N-[(2R,3R)-2-amino-3-methoxybutyl]-N-[4-[4-(methoxymethyl)phenyl]phenyl]-2-pyridin-2-ylcyclopropane-1-carboxamide](/img/structure/B11935727.png)

![2-[[4-[3-(2,4-diamino-7H-pyrrolo[2,3-d]pyrimidin-5-yl)propyl]benzoyl]amino]pentanedioic acid](/img/structure/B11935744.png)